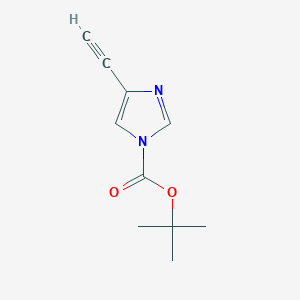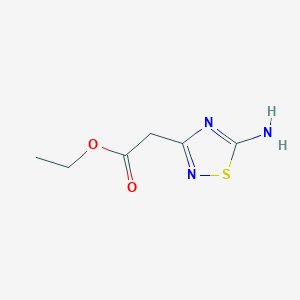![molecular formula C17H25I B13592948 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{3-Iodobicyclo[111]pentan-1-yl}ethyl)adamantane is a complex organic compound characterized by its unique structure, which includes an adamantane core and a 3-iodobicyclo[111]pentane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 3-iodobicyclo[1.1.1]pentane intermediate, which can be achieved through iodination reactions of bicyclo[1.1.1]pentane derivatives. This intermediate is then coupled with an adamantane derivative through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodobicyclo[1.1.1]pentane moiety can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled temperatures.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane is unique due to its combination of an adamantane core and a 3-iodobicyclo[1.1.1]pentane moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential for functionalization further enhance its utility in scientific research.
Propriétés
Formule moléculaire |
C17H25I |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]adamantane |
InChI |
InChI=1S/C17H25I/c18-17-9-16(10-17,11-17)2-1-15-6-12-3-13(7-15)5-14(4-12)8-15/h12-14H,1-11H2 |
Clé InChI |
YTTULYHJASBCMO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCC45CC(C4)(C5)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


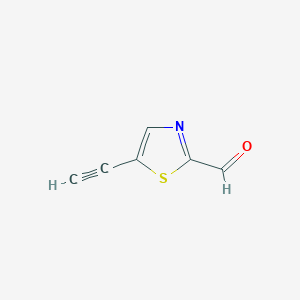

![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
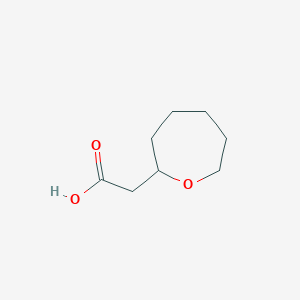

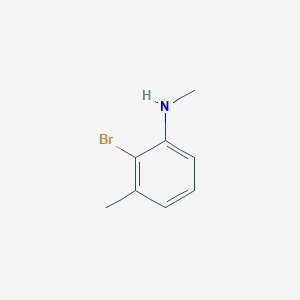
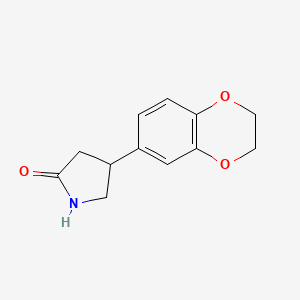
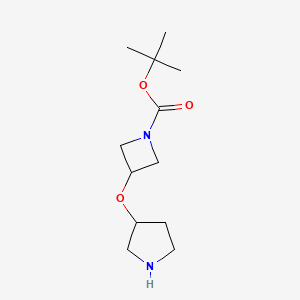
![2-{Imidazo[1,2-a]pyridin-5-yl}pyrrolidine](/img/structure/B13592905.png)
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
